

# Quality control procedures for clinical-grade Terbium-155

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Compound of Interest		
Compound Name:	Terbium-155	
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# Technical Support Center: Clinical-Grade Terbium-155

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for clinical-grade **Terbium-155** (155Tb).

## Frequently Asked Questions (FAQs)

Q1: What is **Terbium-155** and why is it important for clinical research?

A1: **Terbium-155** is a medical radioisotope with a half-life of 5.32 days.[1] It is used for Single Photon Emission Computed Tomography (SPECT) imaging, a diagnostic tool in nuclear medicine.[2][3] Its decay characteristics make it a suitable diagnostic partner for therapeutic radiolanthanides, embodying the "theranostic" approach where diagnosis and therapy are combined.[3]

Q2: What are the key quality control tests for clinical-grade **Terbium-155**?

A2: The primary quality control tests for clinical-grade <sup>155</sup>Tb include:

- Radionuclidic Purity: Ensuring the absence of other radioactive isotopes.
- Radiochemical Purity: Verifying that the <sup>155</sup>Tb is in the correct chemical form.[4][5]



- Chemical Purity: Checking for non-radioactive contaminants.[5]
- Sterility: Ensuring the absence of viable microorganisms.[5]
- Bacterial Endotoxin (Pyrogen) Testing: Confirming that bacterial toxins are below acceptable limits.[4]

Q3: What are the common radionuclidic impurities found in **Terbium-155** preparations?

A3: Depending on the production method, common radionuclidic impurities can include other terbium isotopes such as Terbium-154 and Terbium-156.[6] If produced via spallation and mass separation, pseudo-isobaric contamination from species like <sup>139</sup>Ce<sup>16</sup>O can occur.[1]

Q4: What is the required radiochemical purity for clinical-grade **Terbium-155**?

A4: While specific monographs for <sup>155</sup>Tb are still developing, a general requirement for radiopharmaceuticals is a radiochemical purity of at least 90%, though often higher limits are expected for clinical applications.[7]

Q5: Why is sterility and apyrogenicity testing crucial for **Terbium-155**?

A5: Since <sup>155</sup>Tb is administered to patients, it must be sterile (free of microorganisms) and apyrogenic (free of fever-inducing substances like bacterial endotoxins) to prevent infections and other adverse reactions in patients.[5]

## **Troubleshooting Guides**

This section provides solutions to common issues that may arise during the quality control of **Terbium-155**.

Issue 1: Out-of-Specification (OOS) Radionuclidic Purity

- Symptom: Gamma spectroscopy reveals the presence of unexpected radioactive peaks, indicating radionuclidic impurities.
- Possible Causes:
  - Impurities in the target material used for production.



- Suboptimal irradiation parameters (e.g., proton energy).
- Inefficient purification process.
- Troubleshooting Steps:
  - Verify Peak Identification: Confirm the energy calibration of the gamma spectrometer and ensure correct identification of gamma peaks.
  - Review Production Parameters: Check the enrichment of the target material and the irradiation conditions against the validated process. The <sup>155</sup>Gd(p,n)<sup>155</sup>Tb reaction generally results in higher radionuclidic purity compared to the <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb reaction.[6]
  - Optimize Purification: The purification process, often involving ion-exchange and extraction chromatography, is critical for removing impurities.[1] Review the separation protocol, including column conditioning, loading, washing, and elution steps.
  - Implement Decay Analysis: For short-lived impurities, allowing for a decay period before final analysis can help in their identification and quantification.

#### Issue 2: Low Radiochemical Purity

- Symptom: Radio-TLC or radio-HPLC analysis shows a lower than expected percentage of <sup>155</sup>Tb in the desired chemical form (e.g., [<sup>155</sup>Tb]TbCl<sub>3</sub> or a radiolabeled compound).
- Possible Causes:
  - Presence of competing metal ion impurities.
  - Incorrect pH of the labeling solution.
  - Radiolysis of the compound.
  - Suboptimal reaction conditions (temperature, incubation time).
- Troubleshooting Steps:



- Check for Chemical Impurities: Use methods like ICP-MS to ensure the absence of metal ion impurities that can compete with <sup>155</sup>Tb for chelation.
- Verify pH: Use a calibrated pH meter to confirm the pH of the reaction mixture is within the optimal range for radiolabeling.
- Add Radical Scavengers: To mitigate radiolysis, especially at high activities, consider adding radical scavengers like gentisic acid or ascorbate.
- Optimize Labeling Conditions: Systematically vary the temperature and incubation time to find the optimal conditions for the specific labeling reaction.

## Issue 3: Positive Sterility Test

- Symptom: Microbial growth is observed in the sterility test media.
- Possible Causes:
  - Contamination of the final product during formulation or dispensing.
  - Failure of the sterile filtration system.
  - Contaminated reagents or equipment.
- Troubleshooting Steps:
  - Aseptic Technique Review: Conduct a thorough review of the aseptic techniques used during the entire process.
  - Filter Integrity Test: Perform a bubble point test to ensure the integrity of the sterile filter used for the final product.
  - Environmental Monitoring: Check the environmental monitoring data for the cleanroom or isolator to identify any potential sources of contamination.
  - Reagent and Equipment Sterility: Verify the sterility of all components that come into contact with the final product.



### Issue 4: Exceeding Endotoxin Limits

- Symptom: The bacterial endotoxin test (BET) result is above the acceptable limit (typically 175 EU/V for parenteral radiopharmaceuticals, where V is the maximum administered volume).[4]
- Possible Causes:
  - Contamination from glassware, reagents, or water.
  - Improper depyrogenation of materials.
- Troubleshooting Steps:
  - Depyrogenation Validation: Ensure that all glassware and equipment are properly depyrogenated (e.g., by dry heat) and that the process is validated.
  - Use Endotoxin-Free Materials: Utilize certified endotoxin-free water, reagents, and disposable materials.
  - LAL Test Validation: Verify the Limulus Amebocyte Lysate (LAL) test methodology, including positive and negative controls, to rule out assay interference.

# **Quantitative Data Summary**

Table 1: Key Quality Control Specifications for Clinical-Grade Terbium-155



Parameter	Specification	Analytical Method
Radionuclidic Identity	Terbium-155	Gamma-ray Spectroscopy
Radionuclidic Purity	≥ 99.9% (excluding daughter nuclides)	Gamma-ray Spectroscopy
Radiochemical Purity	≥ 95%	Radio-HPLC or Radio-TLC
рН	4.0 - 6.0	pH meter or validated pH strips
Sterility	No microbial growth	USP <71> Sterility Tests
Bacterial Endotoxins	< 175 EU/V	USP <85> Bacterial Endotoxins Test
Chemical Purity	Gd < 5 μg/mL	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

# **Experimental Protocols**

Protocol 1: Radionuclidic Purity Determination by Gamma-ray Spectroscopy

- Objective: To identify and quantify the radionuclidic composition of the **Terbium-155** sample.
- Materials:
  - High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer (MCA).
  - Calibrated radioactive sources for energy and efficiency calibration (e.g., <sup>133</sup>Ba, <sup>152</sup>Eu).
  - Sample of **Terbium-155** in a defined geometry (e.g., vial).
- Procedure:
  - 1. Perform energy and efficiency calibration of the HPGe detector using standard sources.
  - 2. Place the **Terbium-155** sample at a reproducible distance from the detector.
  - 3. Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics.



- 4. Identify the characteristic gamma-ray peaks of <sup>155</sup>Tb (e.g., 86.6 keV, 105.3 keV).
- 5. Search for peaks corresponding to potential radionuclidic impurities.
- 6. Calculate the activity of each identified radionuclide and determine the radionuclidic purity as the percentage of <sup>155</sup>Tb activity relative to the total activity.

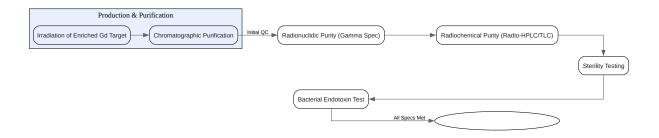
#### Protocol 2: Radiochemical Purity Determination by Radio-HPLC

- Objective: To determine the percentage of **Terbium-155** present in the desired chemical form.
- Materials:
  - High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
  - Appropriate HPLC column (e.g., C18 reverse-phase).
  - Mobile phase (e.g., a gradient of water/acetonitrile with 0.1% TFA).[8]
  - Terbium-155 sample.
- Procedure:
  - 1. Equilibrate the HPLC system with the mobile phase.
  - 2. Inject a small, known volume of the **Terbium-155** sample.
  - 3. Run the HPLC method to separate the different chemical species.
  - 4. The radioactivity detector will generate a chromatogram showing peaks corresponding to different radioactive species.
  - 5. Identify the peak corresponding to the desired radiolabeled compound based on its retention time (determined using a non-radioactive standard if available).
  - 6. Integrate the area under each peak to determine the relative amount of radioactivity for each species.



7. Calculate the radiochemical purity as the percentage of the peak area of the desired compound relative to the total peak area.

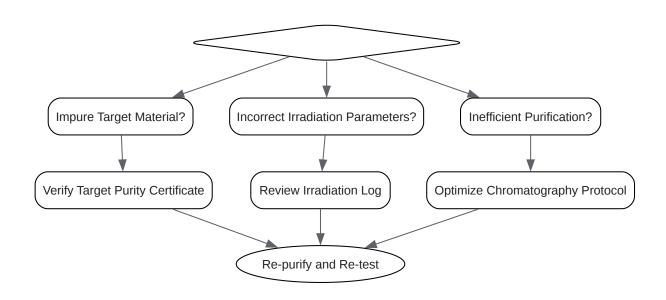
# **Visualizations**



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Caption: Quality control workflow for clinical-grade **Terbium-155**.





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Caption: Troubleshooting logic for out-of-specification radionuclidic purity.

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